tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Overview
Description
Tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of a strong base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The production process involves the use of specialized reactors and purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include derivatives of the parent compound , which can have different functional groups and properties.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives can be tested for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism by which tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-Butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate
Tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: Tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.
Properties
IUPAC Name |
tert-butyl 10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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